molecular formula C13H7N3O5 B5319375 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine CAS No. 445464-18-6

4-(4,6-dinitro-1-benzofuran-2-yl)pyridine

Cat. No. B5319375
CAS RN: 445464-18-6
M. Wt: 285.21 g/mol
InChI Key: HXKTYYNVHUTEOL-UHFFFAOYSA-N
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Description

4-(4,6-dinitro-1-benzofuran-2-yl)pyridine, commonly known as DNFB, is a chemical compound that has been widely used in scientific research due to its unique properties. DNFB is a potent hapten that can induce an immune response in animals and humans. This feature has made it a valuable tool in immunology and toxicology research.

Mechanism of Action

DNFB binds to proteins and forms hapten-protein complexes, which are recognized by the immune system as foreign. This triggers an immune response, which leads to the activation of T cells and the production of antibodies. The immune response can cause inflammation and tissue damage, which is the basis for the contact hypersensitivity model.
Biochemical and Physiological Effects:
DNFB can cause a range of biochemical and physiological effects depending on the dose and route of administration. In animals, DNFB can induce contact hypersensitivity, which is characterized by inflammation, redness, and swelling at the site of application. DNFB can also cause systemic effects such as fever, weight loss, and organ damage. In humans, DNFB can cause allergic contact dermatitis, which is characterized by skin rash, itching, and blistering.

Advantages and Limitations for Lab Experiments

DNFB has several advantages as a research tool. It is a potent hapten that can induce a strong immune response, which makes it useful for studying the immune system. DNFB is also easy to synthesize and has a long shelf life. However, DNFB has some limitations. It can be toxic at high doses and can cause tissue damage. DNFB can also be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on DNFB. One area of interest is the development of new hapten-protein complexes for studying the immune system. Another area of interest is the use of DNFB as a tool for drug discovery. DNFB can be used to screen for drugs that can modulate the immune response. Finally, there is a need for further research on the toxicity of DNFB and its effects on human health.
Conclusion:
In conclusion, DNFB is a valuable tool in immunology and toxicology research. It is a potent hapten that can induce an immune response in animals and humans. DNFB has been used to study the immune response, toxicity of chemicals and drugs, and drug discovery. While DNFB has some limitations, it has several advantages as a research tool. There are several future directions for research on DNFB, including the development of new hapten-protein complexes and the use of DNFB in drug discovery.

Synthesis Methods

DNFB can be synthesized by the reaction of 4,6-dinitrobenzofuran with pyridine in the presence of a catalyst such as zinc chloride. The reaction yields DNFB as a yellow crystalline solid with a melting point of 139-141°C.

Scientific Research Applications

DNFB has been extensively used in immunology research to study the immune response in animals and humans. It is a potent hapten that can bind to proteins and induce an immune response. DNFB is commonly used to induce contact hypersensitivity in animals, which is a model for human allergic contact dermatitis. In toxicology research, DNFB has been used to study the toxicity of chemicals and drugs.

properties

IUPAC Name

4-(4,6-dinitro-1-benzofuran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O5/c17-15(18)9-5-11(16(19)20)10-7-12(21-13(10)6-9)8-1-3-14-4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKTYYNVHUTEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347729
Record name ST045433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

445464-18-6
Record name ST045433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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